Fluorocholine F-18

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fluorine F 18 Fluorocholine is a radiotracer consisting of methylcholine labeled with the positron-emitting radioisotope fluorine F 18 (18F-FMCH) with potential imaging use. Upon administration, 18F-fluoromethylcholine incorporates into tumor cells through an active, carrier-mediated transport mechanism for choline and then is phosphorylated intracellularly by choline kinase, an enzyme frequently upregulated in human tumors, yielding phosphoryl 18F-fluoromethylcholine. In turn, phosphoryl 18F-fluoromethylcholine is integrated into phospholipids in the cell membrane as part of phosphatidylcholine. As the proliferation of cancer cells is much higher than normal cells, tumor cells exhibit an increased rate of 18F-FMCH uptake and incorporation, allowing tumor imaging with positron emission tomography (PET).

Fluorocholine F-18 is a radiolabeled analog of choline, which is a vital nutrient involved in various biological processes, particularly in the synthesis of phospholipids. The compound is specifically designed for imaging purposes and is utilized primarily in the diagnosis of cancers, including prostate cancer, breast carcinoma, and brain tumors. Its chemical structure allows it to mimic choline, leading to increased uptake in tissues with high metabolic activity due to its phosphorylation by choline kinases .

Fluorocholine F-18 is synthesized through nucleophilic substitution reactions. The primary reaction involves the use of fluorine-18 fluoride ion as a nucleophile reacting with suitable electrophiles. For example, one common synthetic route involves the reaction of fluoromethyl triflate with dimethylethanolamine on a solid-phase extraction column . The general reaction can be summarized as follows:

The efficiency of this reaction can be influenced by various factors including the choice of leaving group and reaction conditions.

Fluorocholine F-18 exhibits significant biological activity due to its structural similarity to choline. Once administered, it is rapidly taken up by cells via choline transporters and subsequently phosphorylated by choline kinases to form phosphorylcholine. This process is crucial for cell membrane synthesis and is particularly prominent in malignant tissues where cell proliferation is high . Studies have shown that Fluorocholine F-18 has a higher uptake in tumors compared to normal tissues, making it a valuable tool for cancer imaging.

The synthesis of Fluorocholine F-18 can be achieved through various methods:

- Nucleophilic Substitution: This method typically employs dibromomethane and N,N-dimethylaminoethanol as precursors. The reaction is facilitated by using a cyclotron to produce fluorine-18 fluoride .

- Automated Synthesis: An automated method involves the use of cassette-based synthesizers that streamline the production process. This method has been shown to yield high radiochemical purity and efficiency .

- Solid-Phase Extraction: Post-synthesis purification often involves solid-phase extraction techniques to isolate Fluorocholine F-18 from unreacted precursors and side products.

Fluorocholine F-18 is primarily used in PET imaging for:

- Oncology: It helps in the detection and monitoring of prostate cancer and other malignancies due to its preferential uptake in tumor cells.

- Neurology: It aids in imaging brain tumors and assessing metabolic activity in neurological disorders.

- Cardiology: Potential applications include evaluating myocardial metabolism.

Its ability to provide functional imaging complements anatomical imaging techniques like computed tomography or magnetic resonance imaging .

Studies have demonstrated that Fluorocholine F-18 interacts with various biological systems. For instance, its uptake can be inhibited by specific choline kinase inhibitors, indicating its mechanism of action at the cellular level . Biodistribution studies in animal models have shown that Fluorocholine F-18 accumulates significantly in organs such as the kidneys, liver, and spleen shortly after administration .

Several compounds share similarities with Fluorocholine F-18 regarding their structure or application in medical imaging:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Fluoroethylcholine | Another choline analog used in PET imaging | Shows different biodistribution patterns |

| Carbon-11 Choline | Used for similar diagnostic purposes | Shorter half-life limits its widespread use |

| 2-Deoxy-2-[Fluorine-18] Glucose | Commonly used for tumor imaging | Primarily targets glucose metabolism |

Fluorocholine F-18 stands out due to its specific targeting of choline metabolism, making it particularly effective for certain types of cancers like prostate cancer .

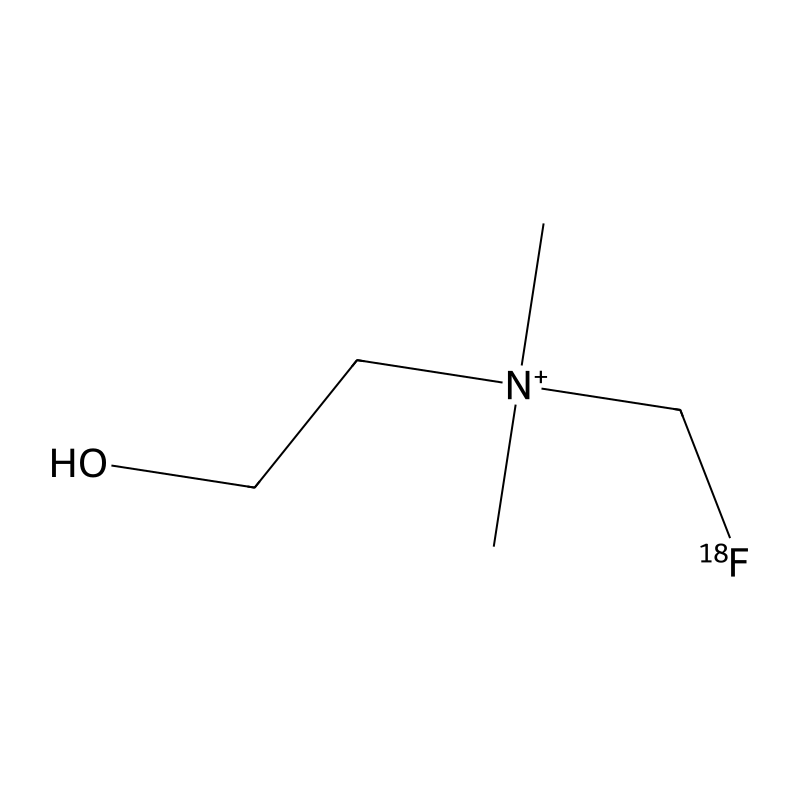

Fluorocholine F-18 (Fluorine-18 labeled fluorocholine) is a positron-emitting radiopharmaceutical with the molecular formula C5H13FNO+ that consists of methylcholine labeled with the positron-emitting radioisotope fluorine-18 [19]. The chemical structure features a quaternary ammonium salt with a fluorine-18 labeled methyl group attached to the nitrogen atom [15] [19]. The synthesis of Fluorocholine F-18 employs nucleophilic fluorination strategies, which have become the predominant approach due to their efficiency and reliability [5] [12].

Nucleophilic fluorination begins with the production of Fluorine-18 fluoride through the nuclear reaction 18O(p,n)18F, which yields high amounts of radioactivity (>370 GBq/batch) [13]. However, the resultant Fluorine-18 fluoride is poorly nucleophilic due to solvation effects and requires extensive preparation before it can be used as an effective nucleophile [5]. This preparation involves dehydration followed by loading onto an ion-exchange column [5]. The Fluorine-18 fluoride is then activated using a cryptand source, most commonly the aminopolyether Kryptofix 2.2.2 (K222) with potassium carbonate, to enhance its nucleophilicity in organic solvents [5] [12] [13].

The nucleophilic substitution reactions for Fluorocholine F-18 synthesis are typically conducted in polar aprotic solvents such as acetonitrile, dimethyl sulfoxide, or N,N-dimethylformamide, which provide optimal conditions for the fluorination process [12] [13]. These solvents enhance the reactivity of the Fluorine-18 fluoride by minimizing solvation effects and promoting the nucleophilic attack [5] [12].

[18F]Fluorobromomethane Intermediate Synthesis

The synthesis of Fluorocholine F-18 follows a two-step process, with the first step involving the formation of the key intermediate [18F]fluorobromomethane [1] [3]. This intermediate is produced through the nucleophilic substitution of dibromomethane with Fluorine-18 fluoride [1] [2] [3].

In this reaction, the activated Fluorine-18 fluoride (typically as [18F]KF·K222 complex) displaces one of the bromine atoms in dibromomethane (CH2Br2) to form [18F]fluorobromomethane [1] [3]. The reaction is typically carried out at elevated temperatures, ranging from 80°C to 100°C, for approximately 4-5 minutes to ensure optimal conversion [3] [27]. The reaction can be represented as:

CH2Br2 + [18F]F- → [18F]FCH2Br + Br- [1] [3]

The reaction conditions must be carefully controlled as [18F]fluorobromomethane has a low boiling point of approximately 9°C, making it highly volatile [3] [6]. This volatility presents a significant challenge in the synthesis process, as the intermediate can easily escape from the reaction mixture before the subsequent alkylation step [3] [6]. To address this challenge, various techniques have been developed, including the use of sealed reaction vessels and specialized gas-phase transfer methods [2] [3].

Research has shown that the radiochemical yield of [18F]fluorobromomethane can be optimized by adjusting several parameters, including the concentration of dibromomethane, reaction temperature, and reaction time [22] [27]. Studies have reported yields of approximately 25% for this intermediate step, which significantly influences the overall efficiency of Fluorocholine F-18 production [26] [27].

Alkylation of Dimethylethanolamine

The second step in the synthesis of Fluorocholine F-18 involves the alkylation of N,N-dimethylaminoethanol (dimethylethanolamine or DMAE) with the previously formed [18F]fluorobromomethane intermediate [1] [2] [3]. This reaction results in the formation of the final product, Fluorocholine F-18, through a quaternization reaction at the tertiary amine group of dimethylethanolamine [1] [3].

The alkylation reaction typically occurs when the volatile [18F]fluorobromomethane is passed through or bubbled into a solution containing dimethylethanolamine [2] [3]. Due to the gaseous nature of [18F]fluorobromomethane at room temperature, specialized techniques have been developed to ensure efficient contact between the intermediate and dimethylethanolamine [2] [3] [6].

One common approach involves loading dimethylethanolamine onto a solid support, such as a C18 cartridge, and then passing the [18F]fluorobromomethane gas through this cartridge [2] [3]. This method increases the surface area for interaction and improves the efficiency of the alkylation reaction [2] [3]. The reaction can be represented as:

[18F]FCH2Br + (CH3)2NCH2CH2OH → [18F]FCH2-N+(CH3)2CH2CH2OH + Br- [1] [3]

Research has shown that the efficiency of this alkylation step can be influenced by several factors, including the concentration of dimethylethanolamine, the flow rate of the carrier gas used to transport [18F]fluorobromomethane, and the temperature at which the reaction is conducted [3] [27]. Studies have demonstrated that lower flow rates (approximately 30 mL/min) allow more time for the radiolabeled intermediate to react with dimethylethanolamine, resulting in higher yields [27].

It is important to note that dimethylethanolamine itself can act as a competitive inhibitor of choline uptake, which may affect the biological behavior of Fluorocholine F-18 if present in the final formulation [7]. Therefore, efficient purification methods are essential to remove excess dimethylethanolamine from the final product [7] [11].

Automated Radiosynthesis Platforms

The synthesis of Fluorocholine F-18 has been successfully automated using various commercial synthesis modules, which has significantly improved the reproducibility, reliability, and safety of the production process [2] [18]. Automation is particularly important for routine clinical production, as it minimizes radiation exposure to personnel and ensures consistent product quality [2] [18].

Several commercial platforms have been adapted for Fluorocholine F-18 synthesis, including the GE TracerLab MX FDG, the Neptis virtual synthesizer, and the GE FASTlab II system [1] [2] [3]. These systems typically incorporate programmable sequences for controlling reaction parameters, automated transfer of reagents, and integrated purification processes [2] [3] [18].

The automation of Fluorocholine F-18 synthesis generally follows the same two-step process described earlier: formation of [18F]fluorobromomethane followed by alkylation of dimethylethanolamine [2] [3] [18]. However, the specific implementation of these steps may vary depending on the synthesis platform used [2] [3] [18].

GE FASTlab II System Optimization

The GE FASTlab II synthesizer represents one of the most advanced platforms for the automated production of Fluorocholine F-18 [2] [8]. This system utilizes a cassette-based approach, which offers several advantages including reduced cross-contamination between productions and simplified setup procedures [2] [8].

Optimization of Fluorocholine F-18 synthesis on the GE FASTlab II system has focused on several key parameters to improve radiochemical yields and product quality [2] [8]. These parameters include:

Reaction sequence optimization: The radiosynthesis sequences have been carefully designed based on the two-step, gas-phase synthesis methodology [2]. This involves the fluorination of dibromomethane with no-carrier-added Fluorine-18 fluoride, assisted by K222/K2CO3, to produce [18F]fluorobromomethane as a gas, followed by the reaction with dimethylethanolamine [2] [8].

Temperature control: The system allows precise control of reaction temperatures, which is critical for both the formation of [18F]fluorobromomethane and the subsequent alkylation step [2] [8]. Studies have shown that optimal temperatures for these reactions are approximately 95°C for the fluorination step and room temperature for the alkylation step [2] [8].

Flow rate optimization: The flow rate of the carrier gas (typically helium) used to transport [18F]fluorobromomethane to the dimethylethanolamine-loaded cartridge has been optimized to ensure efficient alkylation [2] [8]. Lower flow rates have been found to improve yields by allowing more time for the reaction to occur [27].

Purification parameters: The system incorporates optimized purification protocols using solid-phase extraction cartridges, which are essential for removing impurities and ensuring high radiochemical purity of the final product [2] [8].

Research has shown that with these optimizations, the GE FASTlab II system can produce Fluorocholine F-18 with radiochemical yields of approximately 17.8 ± 2.5% (non-decay-corrected) and radiochemical purity exceeding 99% [2] [8]. The total synthesis time is approximately 70 minutes, which is suitable for routine clinical production [2] [8].

| Parameter | Optimized Value | Effect on Yield |

|---|---|---|

| Fluorination Temperature | 95°C | Ensures efficient formation of [18F]fluorobromomethane |

| Fluorination Time | 4-5 minutes | Balances reaction completion with minimizing decomposition |

| Carrier Gas Flow Rate | 30 mL/min | Allows sufficient time for alkylation reaction |

| Total Synthesis Time | 70 minutes | Balances yield with practical production requirements |

Cassette-Based Gas-Phase Production Techniques

Cassette-based gas-phase production techniques have emerged as a preferred approach for the synthesis of Fluorocholine F-18, offering advantages in terms of reproducibility, safety, and ease of use [2] [3] [6]. These techniques are particularly well-suited for handling the volatile [18F]fluorobromomethane intermediate [2] [3] [6].

In the gas-phase production method, the [18F]fluorobromomethane formed in the first reaction step is transferred as a gas to the second reaction site where alkylation occurs [2] [3]. This transfer is typically achieved using an inert carrier gas, such as helium or nitrogen, which sweeps the volatile intermediate through connecting tubing and into contact with dimethylethanolamine [2] [3] [6].

Several key features of cassette-based gas-phase production techniques include:

Disposable cassette systems: These systems use pre-assembled, single-use cassettes containing all necessary tubing, valves, and reaction vessels [2] [18]. This approach minimizes cross-contamination between production runs and simplifies setup procedures [2] [18].

Specialized cartridge arrangements: The cassettes typically incorporate specific arrangements of solid-phase extraction cartridges for both the reaction and purification steps [2] [3]. For example, dimethylethanolamine is often preloaded onto a C18 cartridge, which is then connected in series with silica cartridges for purification [2] [3].

Optimized gas flow paths: The cassettes are designed with optimized flow paths to ensure efficient transfer of the [18F]fluorobromomethane gas to the dimethylethanolamine-loaded cartridge [2] [3]. This often involves passing the gas through multiple silica cartridges to remove any unreacted dibromomethane and other volatile impurities before it reaches the dimethylethanolamine [3] [6].

Integrated purification systems: The cassettes typically include integrated purification systems, such as series-connected solid-phase extraction cartridges, which allow for efficient removal of impurities and formulation of the final product [2] [3].

Research has demonstrated that these cassette-based gas-phase production techniques can achieve radiochemical yields ranging from 12% to 25% (non-decay-corrected) with high radiochemical purity (>99%) [2] [18] [26]. The total synthesis time typically ranges from 35 to 70 minutes, depending on the specific system and optimization parameters used [2] [4] [18].

One notable advantage of cassette-based systems is their flexibility, which allows for the production of different fluorocholine derivatives (such as fluoromethyl-, fluoroethyl-, or fluoropropyl-choline) using the same basic setup with minor modifications [9]. This flexibility is particularly valuable for research applications where different tracers may be needed [9].

Purification and Quality Control Protocols

The purification and quality control of Fluorocholine F-18 are critical steps in ensuring the safety and efficacy of the final product for clinical use [1] [11]. These processes aim to remove impurities such as unreacted precursors, reaction by-products, and residual solvents, while also confirming the identity, purity, and stability of the synthesized Fluorocholine F-18 [1] [11].

Solid-Phase Extraction Cartridge Utilization

Solid-phase extraction (SPE) using specialized cartridges has become the method of choice for purifying Fluorocholine F-18 due to its efficiency, simplicity, and compatibility with automated synthesis platforms [1] [2] [3]. This approach eliminates the need for more complex purification methods such as high-performance liquid chromatography (HPLC), which can be time-consuming and may introduce additional solvents that need to be removed [1] [3].

The purification process typically involves a series of SPE cartridges with different stationary phases, each designed to remove specific impurities [1] [2] [3]. The most commonly used cartridges include:

Silica cartridges: These are often used in the first stage of purification to remove unreacted dibromomethane, acetonitrile, and other volatile components [3] [6]. Multiple silica cartridges (typically three) are often connected in series to ensure complete removal of these impurities [3] [6].

C18 cartridges: These reverse-phase cartridges are used both for loading dimethylethanolamine in the synthesis step and for initial purification of the crude Fluorocholine F-18 [2] [3] [23]. The C18 phase retains the positively charged Fluorocholine F-18 while allowing some impurities to pass through [2] [3].

Cation exchange cartridges: Cartridges such as the Accell CM or CM-Plus are used in the final purification step to selectively retain the positively charged Fluorocholine F-18 while removing uncharged impurities [2] [3] [6]. The purified product is then eluted from these cartridges using saline solution [2] [3] [6].

The specific arrangement and sequence of these cartridges may vary depending on the synthesis platform and protocol used [2] [3] [6]. A typical purification process might involve:

- Passing the reaction mixture through silica cartridges to remove volatile components [3] [6].

- Transferring the partially purified mixture through a C18 cartridge where Fluorocholine F-18 is formed and initially retained [2] [3].

- Washing the C18 cartridge with ethanol to elute Fluorocholine F-18 and any remaining impurities [3] [6].

- Passing this eluate through a cation exchange cartridge that selectively retains Fluorocholine F-18 [2] [3] [6].

- Washing the cation exchange cartridge with water to remove residual solvents and impurities [2] [3] [6].

- Eluting the purified Fluorocholine F-18 from the cation exchange cartridge with sterile saline solution [2] [3] [6].

Research has shown that this multi-cartridge purification approach can effectively remove key impurities, including unreacted dimethylethanolamine, dibromomethane, acetonitrile, and ethanol, to levels below their respective safety limits [11] [16]. For example, studies have reported that levels of ethanol and acetonitrile in the final product can be reduced to less than 5 mg/ml and 0.41 mg/ml, respectively, while dimethylethanolamine and dibromomethane can be reduced to undetectable levels [11].

Radiochemical Purity Validation via HPLC/TLC

The validation of radiochemical purity is a critical quality control step for Fluorocholine F-18, ensuring that the final product contains the desired radiochemical species with minimal impurities [10] [11] [16]. Two complementary analytical techniques are commonly used for this purpose: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) [10] [11] [16].

HPLC analysis for Fluorocholine F-18 typically employs a cation exchange column, which is well-suited for separating the positively charged Fluorocholine F-18 from potential impurities [11] [16]. The mobile phase often consists of a mixture of acetonitrile and an aqueous buffer, such as ammonium formate [11] [27]. Detection is achieved using both a radioactivity detector and an ultraviolet (UV) detector, allowing for the simultaneous monitoring of radioactive and non-radioactive components [11] [16].

Key parameters for HPLC analysis of Fluorocholine F-18 include:

- Column type: Typically a C18 column (e.g., 4.6 × 150 mm) for reverse-phase separation [27].

- Mobile phase: Often a mixture of acetonitrile and ammonium formate (0.1 mol/L) at a ratio of approximately 79:21 [27].

- Flow rate: Typically 1-1.5 mL/min [16] [27].

- Detection: Dual detection using radioactivity and UV detectors [11] [16].

Under these conditions, Fluorocholine F-18 typically exhibits a retention time of approximately 4-5 minutes, while Fluorine-18 fluoride (a potential impurity) elutes earlier at around 1.5-2 minutes [27]. This separation allows for the quantification of radiochemical purity, which is calculated as the percentage of total radioactivity corresponding to Fluorocholine F-18 [11] [16] [27].

TLC analysis provides a complementary method for assessing radiochemical purity, offering advantages in terms of simplicity, speed, and cost-effectiveness [10] [25]. For Fluorocholine F-18, TLC is typically performed using silica gel plates as the stationary phase and a mixture of methanol and ammonia or other suitable solvents as the mobile phase [10] [25].

A study on the development of a TLC method for Fluorocholine F-18 reported using a system based on Silica-Gel-60 with a mobile phase of methanol-ammonia [25]. Under these conditions, Fluorocholine F-18 exhibited a retention factor (Rf) of approximately 0.03, while its main metabolite, fluorobetaine, had an Rf of approximately 0.78 [25]. This significant difference in Rf values allows for clear separation and quantification of these species [25].

The radiochemical purity of Fluorocholine F-18 is typically assessed using a radio-TLC scanner, which measures the distribution of radioactivity along the TLC plate [10] [25]. The radiochemical purity is calculated as the percentage of total radioactivity corresponding to the Fluorocholine F-18 peak [10] [25].

Studies have shown that both HPLC and TLC methods can reliably demonstrate the high radiochemical purity of properly synthesized Fluorocholine F-18, typically exceeding 99% [2] [11] [27]. This high level of purity is essential for ensuring the diagnostic accuracy and safety of Fluorocholine F-18 in clinical applications [11] [16].

In addition to radiochemical purity, quality control testing for Fluorocholine F-18 typically includes assessments of:

- Chemical purity: Determination of residual solvents (acetonitrile, ethanol) and precursors (dibromomethane, dimethylethanolamine) using gas chromatography with flame ionization detection (GC-FID) [11] [16] [24].

- Radionuclidic purity: Confirmation of the presence of Fluorine-18 and absence of other radionuclides using gamma spectroscopy [11] [17].

- pH: Verification that the pH of the final formulation is within the physiologically acceptable range [11].

- Bacterial endotoxins: Testing for the presence of bacterial endotoxins using the Limulus Amebocyte Lysate (LAL) test [11] [17].

- Sterility: Confirmation of the sterility of the final product through appropriate microbiological testing [11].